molecular formula C10H18N4 B13090299 {2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13090299
M. Wt: 194.28 g/mol
InChI Key: LGJRVHAXLRFPFK-UHFFFAOYSA-N
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Description

{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a pyrazolopyrimidine derivative characterized by a propyl substituent at the 2-position and a methanamine group at the 7-position of the bicyclic core. Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including kinase inhibition and CNS modulation.

The molecular formula is inferred as C10H18N4 (molecular weight ~194.28 g/mol), analogous to the ethyl-methyl variant in .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

(2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C10H18N4/c1-2-3-8-6-10-12-5-4-9(7-11)14(10)13-8/h6,9,12H,2-5,7,11H2,1H3

InChI Key

LGJRVHAXLRFPFK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(CCNC2=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propyl-3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The methanamine group is then introduced through a subsequent reaction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of substituents, molecular weights, and functional groups is summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 2-propyl, 7-methanamine C10H18N4 ~194.28 Amine group for polarity; propyl for lipophilicity
{2-ethyl-3-methyl-…}-methanamine 2-ethyl, 3-methyl, 7-methanamine C10H18N4 194.28 Increased branching; higher steric hindrance
5-(3,5-dimethylphenyl)-2-isopropylpyrazolo…-one 2-isopropyl, 5-aryl C15H17N3O ~255.32 Ketone group; aromatic substitution enhances π-π interactions
5-(3,5-dimethoxyphenyl)-2-isopropylpyrazolo…-one 2-isopropyl, 5-dimethoxyphenyl C16H19N3O3 ~301.35 Methoxy groups alter electronic profile; upfield NMR shifts
5-(4-nitrophenyl)-2-phenylpyrazolo…-one 2-phenyl, 5-nitrophenyl C17H12N4O3 ~320.30 Nitro group for electron-withdrawing effects

Key Observations :

  • Substituent Effects : The propyl group in the target compound provides moderate lipophilicity compared to bulkier isopropyl (e.g., compound 58 ) or aromatic groups (e.g., MK61 ). Ethyl-methyl substitution ( ) may reduce metabolic stability due to increased steric hindrance.

Biological Activity

{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound of interest within the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazolopyrimidine class and exhibits a variety of biological activities that may be leveraged for pharmacological purposes.

  • Molecular Formula : C10H18N4
  • Molecular Weight : 194.28 g/mol
  • IUPAC Name : {2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

The biological activity of {2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in the pyrazolopyrimidine class can inhibit key enzymes involved in cellular processes, including kinases and phosphodiesterases. These interactions can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) by inducing apoptosis through caspase activation pathways .
  • A notable study indicated that a related compound increased apoptosis in cancer cells via caspase 3/7 activation .

Enzyme Inhibition

The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication:

  • Compounds with similar structures have been reported to effectively inhibit DHFR, leading to reduced proliferation in cancer cells .

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
AnticancerMCF-7 Cell LineInduces apoptosis
AnticancerMDA-MB-231 Cell LineCytotoxic effects
Enzyme InhibitionDihydrofolate ReductaseInhibits cell proliferation

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the effects of a related pyrazolo[1,5-a]pyrimidine on breast cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutics like cisplatin. The mechanism was linked to enhanced apoptosis through caspase activation .
  • Enzyme Activity Assessment :
    • Research focused on the inhibition of DHFR by pyrazolo[1,5-a]pyrimidine derivatives showed that these compounds could effectively reduce tetrahydrofolate levels in treated cells, thereby impairing DNA synthesis and leading to cell death .

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